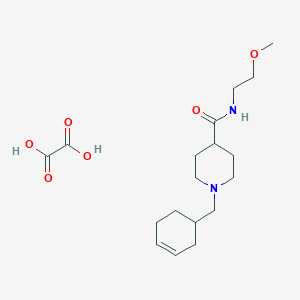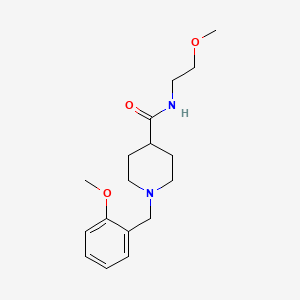![molecular formula C28H32N2O2 B3949866 1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as BPP-5a, is a synthetic compound that has gained attention in the scientific community for its potential use in the field of neuroscience research.
Mécanisme D'action
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide binds to the KORs and prevents the activation of G proteins, which are responsible for transmitting signals within cells. This results in a decrease in the activity of neurons that are normally activated by KORs. The exact mechanism of how this leads to the observed effects is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of effects in animal models. These include reducing anxiety-like behavior, decreasing the rewarding effects of drugs of abuse, and reducing the severity of withdrawal symptoms. This compound has also been shown to have analgesic effects, meaning it can reduce pain sensitivity. These effects are thought to be mediated by changes in the activity of specific brain regions such as the prefrontal cortex and the nucleus accumbens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide in lab experiments is its selectivity for KORs. This allows researchers to study the effects of KORs specifically, without interference from other opioid receptors. However, this compound has some limitations as well. For example, it has a relatively short half-life in the body, meaning it needs to be administered frequently to maintain its effects. Additionally, its effects can vary depending on the dose and route of administration.
Orientations Futures
There are several potential future directions for research involving 1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of interest is the role of KORs in stress-related disorders such as depression and anxiety. Another potential direction is the use of this compound in the development of new treatments for addiction and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it produces its effects.
Applications De Recherche Scientifique
1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide has been primarily used in neuroscience research to study the role of the kappa opioid receptor (KOR) in the brain. KORs are involved in the regulation of pain, stress, mood, and addiction. This compound is a selective antagonist of KORs, meaning it binds to the receptors and blocks their activity. This allows researchers to study the effects of KORs in the absence of their normal activity.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c31-28(29-18-15-23-7-3-1-4-8-23)26-16-19-30(20-17-26)21-24-11-13-27(14-12-24)32-22-25-9-5-2-6-10-25/h1-14,26H,15-22H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAQRLKUCPOEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





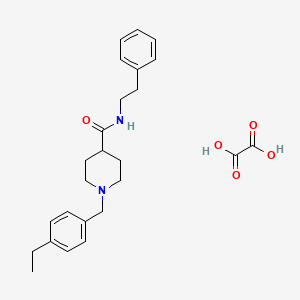

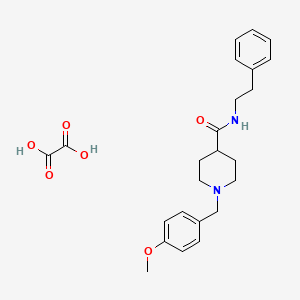



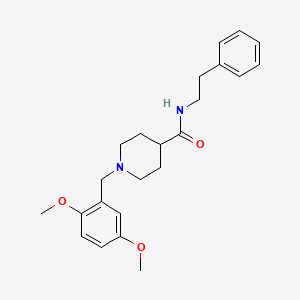


![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949867.png)
